
alpha-Linolenic Acid-d14
Overview
Description
.alpha.-Linolenic Acid-d14 is a deuterium-labeled form of .alpha.-Linolenic Acid, an essential omega-3 fatty acid. This compound is characterized by the presence of fourteen deuterium atoms, which replace hydrogen atoms in the molecule. .alpha.-Linolenic Acid is commonly found in seed oils and is crucial for human health, as it cannot be synthesized by the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
.alpha.-Linolenic Acid-d14 can be synthesized through the deuteration of .alpha.-Linolenic Acid. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of .alpha.-Linolenic Acid-d14 involves the extraction of .alpha.-Linolenic Acid from natural sources, followed by deuteration. The extraction process can be performed using solvent extraction methods, where seed oils rich in .alpha.-Linolenic Acid are treated with solvents like hexane. The extracted .alpha.-Linolenic Acid is then subjected to deuteration using deuterium gas and a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
.alpha.-Linolenic Acid-d14 undergoes various chemical reactions, including:
Oxidation: .alpha.-Linolenic Acid-d14 can be oxidized to form hydroperoxides and other oxidation products. This reaction is typically carried out using oxidizing agents like oxygen or hydrogen peroxide.
Reduction: The compound can be reduced to form saturated fatty acids using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Deuterium atoms in .alpha.-Linolenic Acid-d14 can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or other functional groups.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
.alpha.-Linolenic Acid-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of .alpha.-Linolenic Acid and its metabolites.
Biology: Employed in studies to trace metabolic pathways and understand the metabolism of omega-3 fatty acids.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of nutritional supplements and functional foods
Mechanism of Action
.alpha.-Linolenic Acid-d14 exerts its effects through various molecular targets and pathways. It is metabolized to longer-chain omega-3 fatty acids, such as eicosapentaenoic acid and docosahexaenoic acid, which have anti-inflammatory and cardioprotective properties. The compound modulates the PI3K/Akt signaling pathway, influencing processes like thrombosis and arrhythmia. Additionally, it affects lipid metabolism and reduces serum cholesterol levels .
Comparison with Similar Compounds
.alpha.-Linolenic Acid-d14 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Similar compounds include:
.alpha.-Linolenic Acid: The non-deuterated form, commonly found in seed oils.
Gamma-Linolenic Acid: An omega-6 fatty acid with similar anti-inflammatory properties.
Eicosapentaenoic Acid: A longer-chain omega-3 fatty acid derived from .alpha.-Linolenic Acid.
Docosahexaenoic Acid: Another long-chain omega-3 fatty acid with significant health benefits.
.alpha.-Linolenic Acid-d14 stands out due to its use in stable isotope labeling, making it a valuable tool in research and analytical applications.
Biological Activity
Alpha-linolenic acid (ALA), a plant-derived omega-3 fatty acid, is recognized for its essential role in human health. The isotopically labeled variant, alpha-linolenic acid-d14, is utilized in research to trace metabolic pathways and study biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on health, and relevant research findings.
This compound is a stable isotope of ALA, which is characterized by the molecular formula C18H30O2. It undergoes metabolic conversion to longer-chain fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through the action of desaturase enzymes. The metabolic pathway can be summarized as follows:
- Conversion Process :
- ALA → Stearidonic Acid → EPA → DHA
This conversion is crucial as EPA and DHA are known for their potent anti-inflammatory and cardioprotective properties. The incorporation of ALA into cell membranes influences membrane fluidity and signaling pathways, contributing to its biological effects .
2.1 Cardiovascular Health
Research indicates that ALA plays a significant role in cardiovascular health. Meta-analyses have shown that increased dietary intake of ALA correlates with reduced risks of coronary heart disease (CHD) and overall cardiovascular events. For instance:
- A 10% reduction in total cardiovascular disease risk was observed per 250 mg/day increase in ALA intake .
- A systematic review highlighted that consuming 2–3 g/d of ALA could lower CHD risk by approximately 10% .
Table 1: Summary of Cardiovascular Studies on ALA
Study | Population | Findings | Risk Reduction |
---|---|---|---|
Neuenschwander et al. | 450,568 participants | Lower incidence of CVD with increased ALA intake | 10% per 250 mg/d |
Pan et al. | Various studies | Moderate lower risk of CVD with dietary ALA | 10% lower risk per 1 g/d |
2.2 Anti-inflammatory Effects
ALA exhibits anti-inflammatory properties by modulating gene expression related to inflammation and lipid metabolism. It influences the activity of transcription factors such as NF-kappa B and PPARs, which are pivotal in inflammatory responses .
- In animal studies, ALA has been shown to inhibit platelet aggregation and thrombus formation, suggesting potential therapeutic applications in preventing thromboembolic diseases .
2.3 Neuroprotective Properties
The neuroprotective effects of ALA have been documented in various studies. It has been associated with:
- Increased levels of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and neurogenesis .
- Protection against glutamate-induced excitotoxicity, a common pathway in neurodegenerative diseases .
3. Case Studies
Several case studies illustrate the impact of ALA on health outcomes:
- Case Study 1 : In a cohort study involving patients with type 2 diabetes, higher plasma levels of ALA were linked to improved lipid profiles and reduced markers of inflammation.
- Case Study 2 : An intervention study demonstrated that supplementation with low-ratio linoleic acid/ALA significantly decreased total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels among participants over a 12-week period .
4. Conclusion
This compound serves as an essential compound for studying the biological activities associated with omega-3 fatty acids. Its roles in cardiovascular health, anti-inflammatory responses, and neuroprotection underscore its significance in nutrition and therapeutic contexts. Ongoing research will further elucidate its mechanisms and potential applications in clinical settings.
5. References
The references cited throughout this article provide a comprehensive overview of the biological activities associated with this compound, emphasizing the need for continued exploration into its health benefits and mechanisms of action.
Q & A
Basic Research Questions
Q. What is the rationale for using deuterium-labeled alpha-linolenic acid (α-Linolenic Acid-d14) in tracer studies?
Deuterium labeling enables precise tracking of metabolic pathways and quantification of fatty acid incorporation into biological systems. The stable isotope (d14) allows researchers to distinguish endogenous vs. exogenous α-linolenic acid using mass spectrometry (MS) or nuclear magnetic resonance (NMR). This is critical for studying lipid metabolism dynamics, such as turnover rates in cell membranes or signaling pathways like PI3K/Akt .
Q. How should isotopic purity be validated in α-Linolenic Acid-d14 for experimental reliability?
Isotopic purity must be confirmed via high-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) to ensure deuterium incorporation exceeds 98%. Contamination with non-deuterated analogs can skew metabolic flux data. Protocols should include batch-specific certificates of analysis and in-house validation using internal standards .
Q. What experimental design considerations are critical for studying α-Linolenic Acid-d14 in cell culture models?
- Dosage: Optimize concentrations to avoid cytotoxicity (e.g., 10–100 µM ranges in hepatocyte studies).
- Control groups: Include non-deuterated α-linolenic acid and vehicle controls.
- Time-course analysis: Capture dynamic metabolic shifts (e.g., 6–48 hr incubations).
- Pathway inhibition: Use PI3K/Akt inhibitors (e.g., LY294002) to validate signaling modulation .
Q. How can researchers integrate α-Linolenic Acid-d14 into metabolomic workflows?
Combine targeted lipidomics with untargeted metabolomics. For example:
- Extraction: Use methanol-chloroform for lipid isolation.
- LC-MS/MS: Employ reverse-phase columns and multiple reaction monitoring (MRM) for deuterated fatty acids.
- Data analysis: Leverage tools like XCMS or MetaboAnalyst to map isotopic enrichment in pathways like α-linolenic acid metabolism or unsaturated fatty acid biosynthesis .
Advanced Research Questions
Q. How can contradictory data on α-Linolenic Acid-d14’s role in apoptosis be resolved?
Discrepancies in pro- vs. anti-apoptotic effects may arise from cell-type specificity or dose-dependent responses. For example, in osteosarcoma cells, α-linolenic acid suppresses proliferation via fatty acid synthase inhibition, while in hepatocytes, it prevents ER stress-induced apoptosis. Researchers should:
- Perform dose-response curves across multiple cell lines.
- Validate findings with siRNA knockdown of downstream targets (e.g., Akt/mTOR).
- Cross-reference proteomic data to identify conflicting pathway activations .
Q. What strategies address metabolic flux discrepancies when using α-Linolenic Acid-d14 in cross-species studies?
Species-specific enzyme kinetics (e.g., delta-6-desaturase activity in humans vs. rodents) can alter metabolic outcomes. Mitigate this by:
- Using transgenic models expressing human enzymes.
- Applying computational modeling (e.g., COPASI) to simulate interspecies flux differences.
- Validating with isotopomer spectral analysis (ISA) in targeted tissues .
Q. How can α-Linolenic Acid-d14 be combined with proteomics to study plant defense mechanisms?
In plant studies (e.g., cotton defense against herbivores), pair deuterated fatty acid tracing with label-free quantitative proteomics. Key steps:
- Treat plants with α-Linolenic Acid-d14 and insect stressors.
- Extract proteins and metabolites simultaneously for multi-omics integration.
- Use RT-qPCR to validate gene expression in α-linolenic acid pathways (e.g., LOX genes) alongside proteomic data .
Q. What are optimal MS parameters for detecting α-Linolenic Acid-d14 in complex biological matrices?
- Ionization: Electrospray ionization (ESI) in negative ion mode for enhanced sensitivity.
- Fragmentation: Use collision energies of 20–30 eV for MRM transitions (e.g., m/z 297→195 for d14 vs. 283→183 for non-deuterated).
- Chromatography: Optimize gradient elution (e.g., 80% acetonitrile/0.1% formic acid) to resolve isomers like γ-linolenic acid .
Q. How should researchers design longitudinal studies to assess α-Linolenic Acid-d14’s impact on chronic diseases?
- Model selection: Use genetically modified mice (e.g., ApoE⁻/⁻ for atherosclerosis).
- Dosing regimen: Administer via diet (0.1–1% w/w) or intraperitoneal injection.
- Endpoint analysis: Combine lipidomics with histopathology (e.g., aortic plaque staining) and cytokine profiling.
- Data reconciliation: Apply mixed-effects models to account for individual variability .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing α-Linolenic Acid-d14 time-series data?
Use mixed linear models (MLM) or Bayesian hierarchical models to handle repeated measures. For metabolomic datasets, apply false discovery rate (FDR) correction and principal component analysis (PCA) to isolate treatment effects from batch variability .
Q. How to ensure reproducibility when using α-Linolenic Acid-d14 in multi-institutional studies?
- Standardize protocols via shared SOPs (e.g., sample storage at −80°C, avoidance of freeze-thaw cycles).
- Use inter-laboratory calibration with reference materials (e.g., NIST SRM 1950 plasma).
- Publish raw data in repositories like MetaboLights or PRIDE .
Q. What ethical and reporting standards apply to α-Linolenic Acid-d14 research?
Properties
IUPAC Name |
(9Z,12Z,15Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriooctadeca-9,12,15-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-VZRNVSMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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